molecular formula C15H21NO2S B12616968 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one CAS No. 918828-21-4

3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one

Cat. No.: B12616968
CAS No.: 918828-21-4
M. Wt: 279.4 g/mol
InChI Key: KJCVQXVYFBTVKJ-UHFFFAOYSA-N
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Description

3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one is an organic compound that features a piperidine ring, a hydroxyphenyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one typically involves the reaction of 4-hydroxythiophenol with 1-(piperidin-1-yl)butan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxythiophenol: Shares the hydroxyphenyl and sulfanyl groups but lacks the piperidine and butanone moieties.

    1-(Piperidin-1-yl)butan-1-one: Contains the piperidine and butanone moieties but lacks the hydroxyphenyl and sulfanyl groups.

Uniqueness

3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and piperidine moieties allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

918828-21-4

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfanyl-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO2S/c1-12(19-14-7-5-13(17)6-8-14)11-15(18)16-9-3-2-4-10-16/h5-8,12,17H,2-4,9-11H2,1H3

InChI Key

KJCVQXVYFBTVKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCCCC1)SC2=CC=C(C=C2)O

Origin of Product

United States

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